molecular formula C8H16ClMgN B15289798 3-(Piperdin-1-YL)propylmagnesium chloride

3-(Piperdin-1-YL)propylmagnesium chloride

Cat. No.: B15289798
M. Wt: 185.98 g/mol
InChI Key: XMAHPOMENYQHPP-UHFFFAOYSA-M
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Description

3-(Piperdin-1-YL)propylmagnesium chloride is an organometallic compound with the molecular formula C8H16ClMgN. It is a Grignard reagent, which is widely used in organic synthesis for forming carbon-carbon bonds. This compound is particularly valuable in the field of medicinal chemistry and pharmaceutical research due to its reactivity and versatility .

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Piperdin-1-YL)propylmagnesium chloride is typically synthesized by reacting 3-chloropropylpiperidine with magnesium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified by distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

3-(Piperdin-1-YL)propylmagnesium chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(Piperdin-1-YL)propylmagnesium chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Piperdin-1-YL)propylmagnesium chloride involves the formation of a highly reactive nucleophilic species. This nucleophile can attack electrophilic centers in organic molecules, leading to the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and substrates used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Piperidin-1-yl)propylmagnesium bromide
  • 3-(Piperidin-1-yl)propylmagnesium iodide
  • 3-(Morpholin-4-yl)propylmagnesium chloride

Uniqueness

3-(Piperdin-1-YL)propylmagnesium chloride is unique due to its specific reactivity and the presence of the piperidine ring, which imparts distinct chemical properties. Compared to other Grignard reagents, it offers unique advantages in the synthesis of nitrogen-containing compounds and heterocycles .

Properties

IUPAC Name

magnesium;1-propylpiperidine;chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.ClH.Mg/c1-2-6-9-7-4-3-5-8-9;;/h1-8H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAHPOMENYQHPP-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]CCN1CCCCC1.[Mg+2].[Cl-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClMgN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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